![molecular formula C18H30N4O5 B1395251 N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate CAS No. 1228070-74-3](/img/structure/B1395251.png)
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate is a biochemical compound used primarily in proteomics research. It has a molecular formula of C22H36N4O9 and a molecular weight of 496.51 g/mol . This compound is known for its potential therapeutic implications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate involves multiple steps. The primary synthetic route includes the reaction of isonicotinic acid with 3-(3-dimethylamino-propylamino)-propylamine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives .
Scientific Research Applications
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
3,3’-Diamino-N-methyldipropylamine: A related compound with similar structural features but different functional groups.
N,N-Bis(3-dimethylamino-propyl)amine: Another similar compound used in organic synthesis and industrial applications
Uniqueness
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
1228070-74-3 |
|---|---|
Molecular Formula |
C18H30N4O5 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
butanedioic acid;N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H24N4O.C4H6O4/c1-18(2)12-4-8-15-7-3-9-17-14(19)13-5-10-16-11-6-13;5-3(6)1-2-4(7)8/h5-6,10-11,15H,3-4,7-9,12H2,1-2H3,(H,17,19);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
FGKXUARQMFSXOE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCCCNC(=O)C1=CC=NC=C1.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C1=CC=NC=C1.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


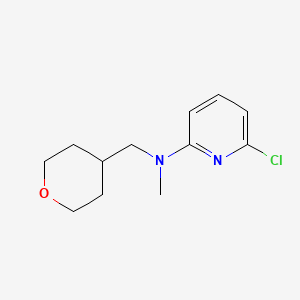
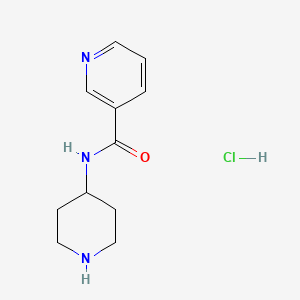

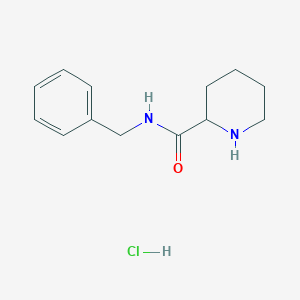
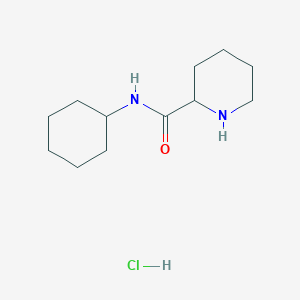
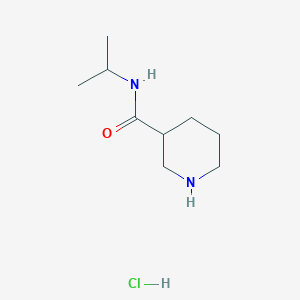


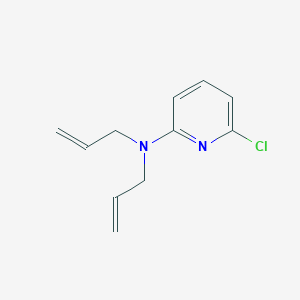

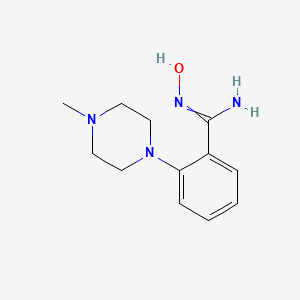
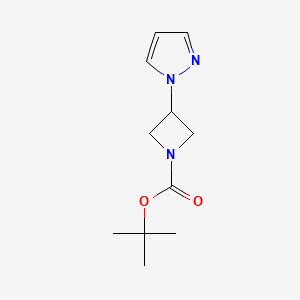
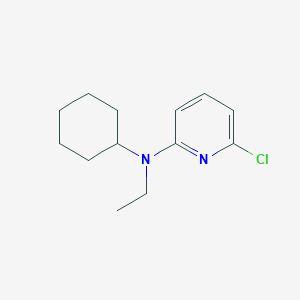
![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)
